An In-depth Technical Guide to 3-Chloro-4-fluorobenzyl bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-fluorobenzyl bromide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-chloro-4-fluorobenzyl bromide (CAS No. 192702-01-5), a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and handling, grounded in established scientific principles.
Core Chemical and Physical Properties
3-Chloro-4-fluorobenzyl bromide is a halogenated aromatic compound valued for its utility as a versatile building block. The strategic placement of chloro and fluoro substituents on the benzene ring, combined with the reactive benzyl bromide moiety, imparts unique electronic properties and synthetic handles.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 192702-01-5 | [1][2] |
| Molecular Formula | C₇H₅BrClF | [3] |
| Molecular Weight | 223.47 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid or solid | [2] |
| Boiling Point | 63-65 °C at 0.6 mmHg | [3] |
| Density | 1.653 g/mL at 25 °C | [3] |
| Refractive Index | 1.568 | [3] |
| Purity | >98.0% (GC) is commercially available | [2] |
Synthesis of 3-Chloro-4-fluorobenzyl bromide: A Step-by-Step Protocol
The synthesis of 3-chloro-4-fluorobenzyl bromide is typically achieved through the radical bromination of 3-chloro-4-fluorotoluene. This reaction leverages the stability of the benzylic radical intermediate.
A representative experimental protocol is as follows:
Reaction Scheme:
A flowchart illustrating the synthesis of 3-Chloro-4-fluorobenzyl bromide.
Materials:
-
3-chloro-4-fluorotoluene
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N-bromosuccinimide (NBS)
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Dibenzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Water
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Saturated NaCl solution
-
Anhydrous Na₂SO₄
Procedure: [1]
-
To a solution of 5 g of 3-chloro-4-fluorotoluene in 100 ml of CCl₄, add 6.1 g of N-bromosuccinimide and 0.05 g of dibenzoyl peroxide.
-
Reflux the reaction mixture for 12 hours.
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Cool the mixture to room temperature and filter off the insoluble material (succinimide), washing it with CCl₄.
-
Wash the filtrate with water and then with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Evaporate the solvent under vacuum to yield 3-chloro-4-fluorobenzyl bromide as an oil.
Spectroscopic Characterization (Predicted)
While a publicly available, verified full set of spectra for 3-chloro-4-fluorobenzyl bromide is not readily accessible, its spectral characteristics can be predicted based on the analysis of analogous compounds and general principles of spectroscopy.
3.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the benzylic proton region.
-
Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
Benzylic Protons (δ ~4.5 ppm): The two benzylic protons (-CH₂Br) will appear as a singlet.
3.2. 13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum is expected to show seven distinct signals:
-
Aromatic Carbons (δ 115-160 ppm): Six signals corresponding to the aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Benzylic Carbon (δ ~30-35 ppm): One signal for the benzylic carbon (-CH₂Br).
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-F stretch | Aryl-fluoride |
| 850-550 | C-Cl stretch | Aryl-chloride |
| 690-515 | C-Br stretch | Benzyl bromide |
3.4. Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222/224/226, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most prominent fragmentation pathway would likely be the loss of the bromine atom to form a stable benzylic carbocation.
Reactivity and Applications in Drug Discovery
3-Chloro-4-fluorobenzyl bromide is a valuable electrophile in a variety of nucleophilic substitution reactions. Its utility in medicinal chemistry stems from the ability to introduce the 3-chloro-4-fluorobenzyl moiety into a target molecule, which can favorably modulate its biological activity and pharmacokinetic properties.
4.1. Nucleophilic Substitution Reactions
The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles, including:
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O-Alkylation: Reaction with alcohols and phenols to form ethers.
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N-Alkylation: Reaction with amines and amides to form substituted amines.
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S-Alkylation: Reaction with thiols to form thioethers.
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C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.
General reactivity of 3-Chloro-4-fluorobenzyl bromide with various nucleophiles.
4.2. Role in Pharmaceutical Synthesis
The 3-chloro-4-fluorophenyl group is a common structural motif in a number of biologically active compounds. The introduction of chlorine and fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity.
Safety, Handling, and Storage
3-Chloro-4-fluorobenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.
5.1. Hazard Identification
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Irritant: Irritating to the eyes, respiratory system, and skin.[3]
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Corrosive: May cause burns.
-
Lachrymator: Can cause tearing.
5.2. Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
5.3. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Protect from moisture and light.
Conclusion
3-Chloro-4-fluorobenzyl bromide is a synthetically versatile building block with significant applications in organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in a research and development setting.
References
-
3-Chloro-4-fluorobenzyl bromide - ChemBK. (2024, April 9). Retrieved from [Link]
-
WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[3][4][5]triazolo[4,3-a]pyridine-3(2h). (2017, November 16). Google Patents. Retrieved from
-
4-Fluorobenzyl bromide | CAS#:459-46-1. Chemsrc. Retrieved from [Link]
- United States Patent. (2017, May 8). Google Patents.
-
4-bromo-3-chloro-2-fluorobenzyl bromide (C7H4Br2ClF). PubChemLite. Retrieved from [Link]
-
Kimyasal 4. ESD MEDİKAL. Retrieved from [Link]
-
4-Fluorobenzyl bromide | C7H6BrF | CID 68021. PubChem. Retrieved from [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0252850). Human Metabolome Database. Retrieved from [Link]
-
Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026, January 7). DDDT. Retrieved from [Link]
-
Methylene chloride. the NIST WebBook. Retrieved from [Link]
-
Benzene, 1-methyl-4-nitro-. the NIST WebBook. Retrieved from [Link]
-
Naphthalene, 1-methyl-. the NIST WebBook. Retrieved from [Link]
Sources
- 1. 3-Chloro-4-fluorobenzyl bromide | 192702-01-5 [chemicalbook.com]
- 2. 3-Chloro-4-fluorobenzyl Bromide | 192702-01-5 | TCI EUROPE N.V. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
